REACTION_CXSMILES
|
CC(O)=O.[CH:5]1[CH:6]=[CH:7][C:8]([CH2:11][C@@H:12]2[NH:36][C:34](=[O:35])[C@H:33]([CH2:37][C:38]3[CH:39]=[CH:40][C:41]([OH:44])=[CH:42][CH:43]=3)[NH:32][C:30](=[O:31])[CH2:29][CH2:28][S:27][S:26][CH2:25][C@@H:24]([C:45]([N:47]3[C@H:51]([C:52]([NH:54][C@@H:55]([C:63]([NH:65][CH2:66][C:67]([NH2:69])=[O:68])=[O:64])[CH2:56][CH2:57][CH2:58][NH:59][C:60]([NH2:62])=[NH:61])=[O:53])[CH2:50][CH2:49][CH2:48]3)=[O:46])[NH:23][C:21](=[O:22])[C@H:20]([CH2:70][C:71]([NH2:73])=[O:72])[NH:19][C:17](=[O:18])[C@H:16]([CH2:74][CH2:75][C:76]([NH2:78])=[O:77])[NH:15][C:13]2=[O:14])=[CH:9][CH:10]=1.C1C=CC(C[C@@H]2NC(=O)[C@H](CC3C=CC(O)=CC=3)NC(=O)[C@@H](N)CSSC[C@@H](C(N3[C@H](C(N[C@H](C(NCC(N)=O)=O)CCCCN)=O)CCC3)=O)NC(=O)[C@H](CC(N)=O)NC(=O)[C@H](CCC(N)=O)[NH:89]C2=O)=CC=1>>[CH2:49]1[CH2:48][N:47]([C:45]([CH:24]2[NH:23][C:21](=[O:22])[CH:20]([CH2:70][C:71]([NH2:73])=[O:72])[NH:19][C:17](=[O:18])[CH:16]([CH2:74][CH2:75][C:76]([NH2:78])=[O:77])[NH:15][C:13](=[O:14])[CH:12]([CH2:11][C:8]3[CH:7]=[CH:6][CH:5]=[CH:10][CH:9]=3)[NH:36][C:34](=[O:35])[CH:33]([CH2:37][C:38]3[CH:39]=[CH:40][C:41]([OH:44])=[CH:42][CH:43]=3)[NH:32][C:30](=[O:31])[CH:29]([NH2:89])[CH2:28][S:27][S:26][CH2:25]2)=[O:46])[CH:51]([C:52]([NH:54][CH:55]([C:63]([NH:65][CH2:66][C:67]([NH2:69])=[O:68])=[O:64])[CH2:56][CH2:57][CH2:58][N:59]=[C:60]([NH2:62])[NH2:61])=[O:53])[CH2:50]1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)O.C=1C=CC(=CC1)C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N2)CC=3C=CC(=CC3)O)C(=O)N4CCC[C@H]4C(=O)N[C@H](CCCNC(=N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
|
Name
|
lypressin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=CC1)C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2)CC=3C=CC(=CC3)O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |